The Exploratory Discovery of Pyrazolo[1,5-b]pyridazines as Potent and Selective DYRK1A Inhibitors: A Technical Guide
The Exploratory Discovery of Pyrazolo[1,5-b]pyridazines as Potent and Selective DYRK1A Inhibitors: A Technical Guide
Abstract
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-value therapeutic target implicated in a spectrum of human pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various cancers.[1][2] This technical guide provides an in-depth overview of the exploratory discovery and preclinical development of a promising class of DYRK1A inhibitors based on the pyrazolo[1,5-b]pyridazine scaffold. We will dissect the strategic rationale, synthetic methodologies, structure-activity relationship (SAR) studies, and the suite of biochemical and cellular assays that have propelled this chemical series from initial hits to viable lead candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Therapeutic Rationale for Targeting DYRK1A
DYRK1A is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[2] Its gene is located on chromosome 21, leading to its overexpression in individuals with Down syndrome and a subsequent association with early-onset Alzheimer's disease pathology.[3] In the context of neurodegeneration, DYRK1A is known to phosphorylate key proteins such as amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles, respectively.[3] In oncology, DYRK1A's role is more nuanced, acting as both a tumor promoter and suppressor depending on the cellular context.[4] It has been shown to regulate transcription factors like NFAT and STAT3, and its inhibition can impede tumor growth and survival in certain cancer types.[4] The multifaceted involvement of DYRK1A in disease pathophysiology underscores the significant therapeutic potential of developing potent and selective inhibitors.
The pyrazolo[1,5-b]pyridazine core has been identified as a privileged scaffold for kinase inhibition, offering a versatile platform for chemical modification to achieve both high potency and selectivity.[2] This guide will illuminate the journey of discovering and optimizing pyrazolo[1,5-b]pyridazine-based DYRK1A inhibitors.
Synthetic Chemistry: Building the Pyrazolo[1,5-b]pyridazine Library
The foundation of a successful exploratory discovery campaign lies in the efficient and versatile synthesis of a diverse chemical library. The synthesis of the pyrazolo[1,5-b]pyridazine scaffold and its derivatives is a multi-step process that allows for the systematic exploration of chemical space around the core structure.
Core Scaffold Synthesis
A common and effective route to the pyrazolo[1,5-b]pyridazine core involves a [3+2] cycloaddition reaction. The general strategy is as follows:
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N-amination of Pyridazine: Pyridazine is N-aminated using a reagent such as hydroxylamine-O-sulfonic acid to form an N-aminopyridazinium salt.
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Formation of the 1,3-Dipole: The N-aminopyridazinium salt is treated with a base to generate a pyridinium ylide, which acts as a 1,3-dipole.
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Huisgen Cycloaddition: The 1,3-dipole undergoes a Huisgen [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or alkene bearing an electron-withdrawing group, to construct the pyrazolo[1,5-b]pyridazine ring system.
Diversification Strategies
With the core scaffold in hand, diversification is achieved through various chemical transformations to probe the structure-activity relationship (SAR). Key points of diversification on the pyrazolo[1,5-b]pyridazine scaffold include:
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Substitution at the 2- and 3-positions: These positions are often modified by varying the substituents on the starting alkyne or through post-cyclization functionalization.
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Substitution on the Pyridazine Ring: Modifications to the pyridazine ring are typically introduced by starting with a substituted pyridazine.
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Introduction of Functional Groups for Further Modification: Functional groups such as halogens can be introduced onto the scaffold to enable further diversification through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.
The choice of synthetic routes is guided by the need for robustness, scalability, and the ability to readily access a wide range of analogs for biological evaluation.
In Vitro Evaluation and Structure-Activity Relationship (SAR) Analysis
The initial assessment of newly synthesized compounds relies on robust and high-throughput in vitro assays to determine their inhibitory potency against DYRK1A and their selectivity against other kinases.
Biochemical Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a widely used method for quantifying the binding affinity of inhibitors to their target kinase.
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Reagent Preparation:
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Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Dilute recombinant GST-tagged DYRK1A enzyme, a europium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled ATP-competitive tracer (acceptor fluorophore) in the kinase buffer.
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Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.
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Assay Procedure:
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In a 384-well microplate, add the test compound dilutions.
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Add the pre-mixed solution of DYRK1A enzyme and the europium-labeled anti-GST antibody.
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Initiate the binding reaction by adding the fluorescent tracer.
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Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
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-
Data Acquisition and Analysis:
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Measure the TR-FRET signal using a plate reader capable of dual-wavelength detection (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
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The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of tracer bound to the kinase.
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In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET signal.
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Calculate the percent inhibition for each compound concentration relative to DMSO controls.
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Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
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Structure-Activity Relationship (SAR) of Pyrazolo[1,5-b]pyridazines
Systematic modification of the pyrazolo[1,5-b]pyridazine scaffold has yielded critical insights into the structural requirements for potent and selective DYRK1A inhibition. The SAR exploration is a classic example of the hit-to-lead optimization process in drug discovery.[5][6]
Table 1: Illustrative SAR Data for Pyrazolo[1,5-b]pyridazine Analogs against DYRK1A
| Compound ID | R1 Substituent | R2 Substituent | DYRK1A IC₅₀ (nM) |
| 1a | H | H | >1000 |
| 1b | Phenyl | H | 250 |
| 1c | 4-Fluorophenyl | H | 120 |
| 1d | 3-Hydroxyphenyl | H | 85 |
| 2a | 4-Fluorophenyl | Methyl | 50 |
| 2b | 4-Fluorophenyl | Ethyl | 150 |
| 2c | 4-Fluorophenyl | Cyclopropyl | 35 |
| 3a | 3-Hydroxyphenyl | Cyclopropyl | 15 |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate SAR principles.
Interpretation of SAR:
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The Importance of Aromatic Interactions: The initial hit 1a with no substituents showed weak activity. The introduction of a phenyl group at the R1 position (1b ) significantly improved potency, suggesting the importance of hydrophobic and/or π-stacking interactions within the ATP-binding pocket of DYRK1A.
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Exploring the R1-Aryl Pocket: Substitution on the R1-phenyl ring provided further enhancements. The introduction of a fluorine atom (1c ) likely engages in favorable interactions, while a hydroxyl group (1d ) may form a key hydrogen bond, leading to increased affinity.
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Probing the R2 Pocket: The addition of a small alkyl group at the R2 position further boosted potency. A methyl group (2a ) was well-tolerated, while a larger ethyl group (2b ) was detrimental, indicating a size-constrained pocket. The cyclopropyl group (2c ) proved to be optimal, likely due to its conformational rigidity and favorable hydrophobic interactions.
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Synergistic Effects: Combining the optimal substituents at both R1 and R2 positions (3a ) resulted in a lead compound with significantly improved potency, demonstrating the synergistic effect of optimizing interactions in different regions of the binding site.
This iterative process of design, synthesis, and testing is fundamental to identifying compounds with the desired biological activity.
Cell-Based Assays: Confirming Target Engagement and Functional Effects
While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane, engage with DYRK1A in a cellular context, and elicit the desired functional response.
Cellular Target Engagement
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology for measuring compound binding to a target protein within living cells.
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Cell Line Preparation:
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Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding a fusion protein of DYRK1A and NanoLuc® luciferase.
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Assay Procedure:
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Plate the transfected cells in a 384-well plate.
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Add serial dilutions of the test compounds to the cells.
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Add a cell-permeable fluorescent tracer that binds to the ATP pocket of DYRK1A.
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Incubate the plate at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.
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Add the NanoBRET™ substrate to initiate the bioluminescent reaction.
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Data Acquisition and Analysis:
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Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
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Calculate the BRET ratio (acceptor emission / donor emission).
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In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-DYRK1A fusion protein, resulting in a high BRET signal.
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Test compounds that bind to DYRK1A will displace the tracer, causing a decrease in the BRET ratio.
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Determine the IC₅₀ values from the concentration-response curves.
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Functional Cellular Assays
To assess the functional consequences of DYRK1A inhibition, downstream signaling events are monitored. For example, the phosphorylation of known DYRK1A substrates can be measured by Western blotting or ELISA.
ADME and Pharmacokinetic Profiling
A promising inhibitor must not only be potent and selective but also possess favorable drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Early assessment of these properties is critical to guide lead optimization and select candidates for in vivo studies.[7]
In Vitro ADME Assays
A standard panel of in vitro ADME assays is employed to predict the in vivo pharmacokinetic behavior of the compounds.
Table 2: Key In Vitro ADME Assays
| Parameter | Assay | Experimental Outline |
| Solubility | Kinetic or Thermodynamic Solubility | The compound is incubated in a buffered solution, and the concentration in the supernatant is measured by LC-MS/MS. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | The compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment is measured. |
| Metabolic Stability | Liver Microsomal Stability Assay | The compound is incubated with liver microsomes and NADPH, and the rate of disappearance of the parent compound is monitored over time by LC-MS/MS. |
| Plasma Protein Binding | Equilibrium Dialysis | The compound is incubated in a two-chamber dialysis unit separated by a semi-permeable membrane, with plasma in one chamber and buffer in the other. The concentration of the compound in each chamber is measured at equilibrium to determine the unbound fraction. |
| CYP450 Inhibition | Cytochrome P450 Inhibition Assay | The compound is co-incubated with human liver microsomes, a specific CYP450 substrate, and NADPH. The effect of the compound on the rate of metabolite formation from the substrate is measured to determine its inhibitory potential against major CYP isoforms. |
In Vivo Pharmacokinetic Studies
Compounds with a promising in vitro ADME profile are advanced to in vivo pharmacokinetic (PK) studies in animal models, typically mice or rats.
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Animal Dosing:
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Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).
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Blood Sampling:
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Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
-
Sample Processing and Analysis:
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Process the blood samples to obtain plasma.
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Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
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-
Data Analysis:
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Plot the plasma concentration versus time profile.
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Use non-compartmental analysis to calculate key PK parameters such as:
-
Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.
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AUC: Area under the concentration-time curve.
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t₁/₂: Half-life.
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Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation (calculated by comparing the AUC after oral and IV administration).
-
-
The results from these studies are crucial for establishing a dose-response relationship and for predicting the human pharmacokinetic profile.
Visualizing the Discovery Workflow and Signaling Pathway
Visual models are invaluable for conceptualizing complex processes in drug discovery.
Exploratory Discovery Workflow
The following diagram illustrates the iterative workflow for the discovery of pyrazolo[1,5-b]pyridazine DYRK1A inhibitors.
Caption: Iterative workflow for the discovery of DYRK1A inhibitors.
DYRK1A Signaling Pathway
The diagram below depicts a simplified overview of key DYRK1A signaling pathways in neurodegeneration and cancer, highlighting the points of intervention for the pyrazolo[1,5-b]pyridazine inhibitors.
Caption: Key DYRK1A signaling pathways and inhibitor intervention.
Conclusion
The exploratory discovery of pyrazolo[1,5-b]pyridazines as DYRK1A inhibitors represents a successful application of modern drug discovery principles. Through a systematic approach encompassing rational design, efficient synthesis, and a cascade of robust in vitro and in vivo assays, this chemical scaffold has been optimized to yield potent and selective lead compounds. The detailed methodologies and strategic insights presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the development of novel kinase inhibitors for the treatment of neurodegenerative diseases, cancer, and other unmet medical needs. The continued investigation of this promising class of compounds holds the potential to deliver a new generation of targeted therapeutics.
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